molecular formula C21H19BrN2O2 B14149114 5-bromo-N-[3-(butanoylamino)phenyl]naphthalene-1-carboxamide CAS No. 5843-98-1

5-bromo-N-[3-(butanoylamino)phenyl]naphthalene-1-carboxamide

Katalognummer: B14149114
CAS-Nummer: 5843-98-1
Molekulargewicht: 411.3 g/mol
InChI-Schlüssel: HUSICHIKWUNQPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-N-[3-(butanoylamino)phenyl]naphthalene-1-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a bromine atom, a butanoylamino group, and a naphthalene-1-carboxamide moiety

Vorbereitungsmethoden

The synthesis of 5-bromo-N-[3-(butanoylamino)phenyl]naphthalene-1-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Amidation: The formation of the carboxamide group by reacting the brominated naphthalene with an appropriate amine.

    Butanoylation: The attachment of the butanoylamino group to the phenyl ring.

Reaction conditions often involve the use of solvents such as dichloromethane or methanol, and catalysts like palladium or copper compounds to facilitate the reactions .

Analyse Chemischer Reaktionen

5-bromo-N-[3-(butanoylamino)phenyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

5-bromo-N-[3-(butanoylamino)phenyl]naphthalene-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 5-bromo-N-[3-(butanoylamino)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

5-bromo-N-[3-(butanoylamino)phenyl]naphthalene-1-carboxamide can be compared with similar compounds such as:

    5-bromo-N-[3-(pentanoylamino)phenyl]naphthalene-1-carboxamide: This compound has a similar structure but with a pentanoylamino group instead of a butanoylamino group.

    5-bromo-N-[3-(butanoylamino)phenyl]-2-methoxybenzamide: This compound has a methoxy group on the benzamide ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

5843-98-1

Molekularformel

C21H19BrN2O2

Molekulargewicht

411.3 g/mol

IUPAC-Name

5-bromo-N-[3-(butanoylamino)phenyl]naphthalene-1-carboxamide

InChI

InChI=1S/C21H19BrN2O2/c1-2-6-20(25)23-14-7-3-8-15(13-14)24-21(26)18-11-4-10-17-16(18)9-5-12-19(17)22/h3-5,7-13H,2,6H2,1H3,(H,23,25)(H,24,26)

InChI-Schlüssel

HUSICHIKWUNQPE-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.